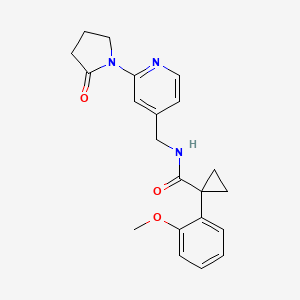
1-(2-甲氧基苯基)-N-((2-(2-氧代吡咯烷-1-基)吡啶-4-基)甲基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxyphenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methoxyphenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxyphenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 研究表明,该化合物具有作为抗癌剂的潜力。其独特的结构和与细胞途径的相互作用使其成为抗癌治疗的有希望的候选者。 需要进一步的研究来探索其作用机制和对特定癌症类型的疗效 .
抗癌特性
生物活性
1-(2-methoxyphenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide is a synthetic compound with a complex molecular structure that has attracted attention in pharmacological research. Its potential therapeutic applications, particularly in neuropharmacology and pain management, stem from its interaction with substance P receptors, which are implicated in pain transmission and neurogenic inflammation.
Molecular Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a methoxyphenyl group, a pyrrolidine moiety, and a cyclopropanecarboxamide backbone. The molecular formula is C16H20N3O2 with an approximate molecular weight of 306.38 g/mol.
The biological activity of this compound primarily involves its role as a selective antagonist of substance P receptors. By inhibiting these receptors, the compound may modulate pain pathways and reduce neurogenic inflammation. This mechanism suggests potential applications in treating chronic pain syndromes and other related conditions.
Biological Activity Overview
Research indicates that the compound exhibits significant biological activity through various mechanisms:
- Antagonism of Substance P Receptors : The compound selectively binds to and inhibits substance P receptors, which are crucial in mediating pain and inflammatory responses.
- Modulation of Neurogenic Inflammation : Studies suggest that the compound may help manage conditions associated with neurogenic inflammation, making it a candidate for therapeutic applications in pain management.
- Potential Analgesic Effects : Due to its receptor antagonism, the compound shows promise as an analgesic agent, potentially offering relief for chronic pain conditions.
Research Findings and Case Studies
Several studies have been conducted to explore the biological activity of this compound:
- In vitro assays demonstrated that the compound effectively inhibits substance P receptor activity, leading to reduced signaling pathways associated with pain and inflammation.
- Animal models have shown that administration of the compound results in significant reductions in pain-related behaviors, supporting its potential as a therapeutic agent for chronic pain management.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-methoxyphenyl)-N-[1-(pyrrolidin-1-yl)ethyl]-2-methylpropanamide | Methoxy group on a different aromatic ring | Potential analgesic effects | Different substituents affect receptor selectivity |
| N-(3-fluorophenyl)-N-[1-(pyrrolidin-1-yl)propyl]-acetamide | Fluorine substitution on phenyl | Enhanced potency against certain pain pathways | Fluorine enhances lipophilicity |
| N-(4-chlorophenyl)-N-[1-(pyrrolidin-1-yl)butanamide] | Chlorine substituent on phenyl | Antinociceptive properties | Chlorine's electronic effects may alter binding affinity |
属性
IUPAC Name |
1-(2-methoxyphenyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-27-17-6-3-2-5-16(17)21(9-10-21)20(26)23-14-15-8-11-22-18(13-15)24-12-4-7-19(24)25/h2-3,5-6,8,11,13H,4,7,9-10,12,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBIOVMAKGODGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC3=CC(=NC=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














